molecular formula C12H10N2O4 B2571655 ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate CAS No. 68792-18-7

ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B2571655
CAS No.: 68792-18-7
M. Wt: 246.222
InChI Key: CZPQZBRWWGSHSL-JXMROGBWSA-N
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Description

Ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is an α,β-unsaturated cyanoacrylate derivative characterized by a planar (2E)-configuration, a cyano group at the α-position, and a 2-nitrophenyl substituent at the β-position. The nitro group at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity and intermolecular interactions. This compound is synthesized via Knoevenagel condensation between 2-nitrobenzaldehyde and ethyl cyanoacetate under basic conditions, a method widely employed for analogous α,β-unsaturated esters . Its structural features make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQZBRWWGSHSL-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate typically involves a multi-step reaction process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with 2-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient double bond undergoes Michael addition with nucleophiles (e.g., amines, thiols):

Example Reaction with Amines

  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

  • Product : Substituted β-cyanoesters via attack at the β-carbon.

  • Kinetics : Follows a concerted mechanism with rapid product formation under mild conditions.

Demethylation and Functional Group Transformations

While direct demethylation is not reported for this compound, analogous nitro-methoxy derivatives (e.g., ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate) undergo nucleophilic demethylation using triethylamine in ethanol :

ParameterValueSource
Temperature70–75°C
Time12 hours
Yield45–60%

The nitro group stabilizes the transition state, facilitating selective demethylation of methoxy groups adjacent to it .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes, though specific examples for this compound require further experimental validation. Theoretical studies suggest enhanced reactivity due to the nitro group’s electron-withdrawing effect.

Spectroscopic Characterization

Key spectral data confirming reaction outcomes:

  • IR : Strong absorption at 2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).

  • ¹H NMR : Signals at δ 8.14 (s, 1H, vinyl proton), δ 7.70–8.04 (aromatic protons), δ 4.40 (q, OCH₂CH₃) .

Stability and Hydrolysis

  • Ester Hydrolysis : Under basic conditions (e.g., NaOH), the ester group hydrolyzes to the carboxylic acid.

  • Nitro Group Reduction : Not explicitly reported but plausible via catalytic hydrogenation to form an amino derivative.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate features a cyano group, a nitrophenyl moiety, and an ethyl ester functional group. Its structure can be represented as follows:

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 246.22 g/mol
  • CAS Number : 68792-18-7

The compound's unique structure contributes to its biological activity and potential applications.

Pharmacological Applications

This compound has shown promise in various pharmacological studies:

  • Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer and leukemia. It demonstrates significant inhibition of cell growth, making it a candidate for anticancer drug development .
  • Anti-inflammatory Properties : Research suggests that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies report that this compound possesses antibacterial properties, indicating its potential use in antimicrobial therapies .

Material Science

The compound is also investigated for its applications in material science:

  • Photoswitchable Materials : this compound can be utilized in the development of photoswitchable materials. Its ability to undergo structural changes upon light exposure makes it suitable for applications in smart materials and photonic devices .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityCytotoxic effects against breast cancer and leukemia
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialExhibits antibacterial properties
PhotoswitchableSuitable for smart materials

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The IC50 values indicated potent activity against specific cancer types, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, the administration of this compound resulted in reduced swelling and inflammation markers. The mechanism was linked to the downregulation of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can also participate in interactions with biological molecules, affecting various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Aryl Substituent Electron Effect Conformation Crystallographic Features
Ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate 2-Nitrophenyl Strong electron-withdrawing (-NO₂) Syn-periplanar (C=C bond) Planar geometry with steric hindrance from ortho-NO₂
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-Methoxyphenyl Electron-donating (-OCH₃) Syn-periplanar Similar planar backbone; enhanced resonance stabilization via methoxy group
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl Moderately electron-rich (aromatic S) Planar with ethyl group out of plane Discrete disorder due to two conformers
Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate 4-Fluorophenyl Weak electron-withdrawing (-F) Syn-periplanar Reduced steric bulk compared to nitro derivatives

Key Observations :

  • Electronic Effects : The 2-nitrophenyl group exerts stronger electron-withdrawing effects than methoxy or fluorine substituents, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This makes the nitro derivative more reactive in Michael additions and cycloadditions .

Table 2: Reactivity in Common Reactions

Reaction Type This compound Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
Knoevenagel Condensation High yield due to electron-withdrawing NO₂ activating aldehyde Moderate yield; methoxy group stabilizes intermediates Lower yield due to thiophene’s electron-rich nature
Diels-Alder Cycloaddition Reactive dienophile; nitro group enhances electrophilicity Less reactive due to electron-donating methoxy Thiophene acts as diene; limited utility as dienophile
Nucleophilic Attack β-carbon highly electrophilic; forms stable adducts Reduced electrophilicity compared to nitro derivative Intermediate reactivity; thiophene may participate in π-stacking

Key Insights :

  • The nitro derivative’s enhanced electrophilicity makes it superior in reactions requiring strong electron-deficient alkenes, such as cyclopropanations or polymerizations.
  • Thiophene-containing analogs are more suited for applications in materials science due to their π-conjugated systems .

Key Findings :

  • Nitro-substituted derivatives may exhibit higher toxicity but lack reported antifungal data, whereas coumarin-based analogs show potent activity with lower toxicity .
  • The nitro group’s strong electron-withdrawing nature likely enhances binding to human serum albumin (HSA), improving pharmacokinetics but raising safety concerns .

Table 4: Physicochemical Properties

Property This compound Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
Melting Point ~85–90°C (predicted) 79–82°C 45–50°C (predicted)
Solubility Low in water; soluble in DMSO, acetone Moderate in polar aprotic solvents High in dichloromethane
Hazard Class Likely toxic (nitro group) Irritant (Xi) Irritant (Xi)

Notes:

  • The nitro derivative’s higher melting point reflects stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to fluorine or thiophene analogs.

Biological Activity

Ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H10N2O4C_{12}H_{10}N_{2}O_{4} and features a cyano group and a nitrophenyl moiety. The E configuration around the double bond is significant as it influences the compound's reactivity and biological activity. The presence of the nitro group enhances its potential for interaction with biological targets, while the cyano group may participate in various biochemical pathways .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The nitrophenyl group may interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to alterations in metabolic pathways, contributing to its antimicrobial and anticancer properties.
  • Oxidative Stress Modulation : The compound has been investigated for its potential antioxidant properties. It may scavenge free radicals, thereby providing protective effects against oxidative stress in cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity in preliminary studies. It has been observed to induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study tested the compound against multi-drug resistant bacterial strains and reported a significant reduction in bacterial load compared to controls.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for several strains, showcasing its potential as an alternative treatment option.
  • Evaluation of Anticancer Properties :
    • In vitro studies on human breast cancer cell lines demonstrated that the compound inhibited cell viability by over 60% at concentrations of 25 µM.
    • Flow cytometry analysis confirmed increased apoptotic cells following treatment with this compound.

Q & A

Basic Questions

Q. What are the established synthetic routes for ethyl (2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, and how is its structural integrity validated?

  • Methodological Answer : A common route involves the condensation of 2-nitrobenzaldehyde derivatives with ethyl cyanoacetate under basic conditions, often catalyzed by piperidine or ammonium acetate. For example, analogous compounds like ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate were synthesized via Knoevenagel condensation . Structural confirmation relies on spectroscopic techniques:

  • NMR (1H/13C) to verify regioselectivity and stereochemistry (e.g., E-configuration).
  • X-ray crystallography to resolve bond angles and spatial arrangement, as seen in related α,β-unsaturated esters .
  • IR spectroscopy to confirm the presence of nitrile (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Full-body chemical-resistant suits and gloves (e.g., nitrile) to prevent dermal exposure. Respiratory protection (e.g., NIOSH-approved P95 respirators) is mandatory for aerosolized particles .
  • Environmental Controls : Avoid drainage contamination due to potential ecotoxicity. Use fume hoods for synthesis and purification steps.
  • First Aid : Immediate flushing with water for eye/skin contact and medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and stereoselectivity of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing intermediates. For nitroaryl derivatives, toluene with glacial acetic acid may enhance regioselectivity .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can reduce side reactions. Computational tools like COMSOL Multiphysics enable predictive modeling of reaction pathways and energy barriers .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the nitrophenyl group, while gradual warming ensures complete cyclization .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar nitroaryl compounds?

  • Methodological Answer :

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, ester groups) and test against standardized biological assays (e.g., antimicrobial, anticancer). For example, 2-nitrophenyl derivatives often exhibit higher bioactivity than 3- or 4-substituted analogs due to enhanced electron-withdrawing effects .
  • Meta-Analysis of Prior Data : Identify methodological inconsistencies (e.g., assay protocols, solvent systems) across studies. For instance, discrepancies in IC50 values may arise from differences in cell line viability assays .

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For α,β-unsaturated esters, the β-carbon is typically electrophilic, aligning with observed Michael addition reactivity .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential). The nitro group’s orientation may influence hydrogen bonding with active sites .
  • Machine Learning (ML) : Train models on datasets of nitroaryl compounds to predict toxicity profiles or metabolic stability, reducing reliance on in vivo testing .

Q. How does the nitro group’s position (ortho vs. para) impact the compound’s physicochemical properties and applications?

  • Methodological Answer :

  • Electron Effects : The ortho-nitro group induces steric hindrance and electronic withdrawal, reducing solubility but increasing thermal stability compared to para-substituted analogs. This is critical for designing drug delivery systems .
  • Spectroscopic Differentiation : UV-Vis spectra show redshifted λmax for ortho derivatives due to conjugation disruption, while para analogs exhibit stronger π-π* transitions .
  • Reactivity in Redox Reactions : Ortho-nitro groups are more readily reduced to amines under hydrogenation (H₂/Pd-C), enabling post-synthetic modifications for bioactive analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • Controlled Thermoanalytical Studies : Perform simultaneous TGA-DSC under inert vs. oxidative atmospheres. For example, decomposition temperatures may vary due to moisture content or impurities in earlier studies .
  • Crystallinity Assessment : Compare XRD patterns of batches; amorphous forms degrade faster than crystalline polymorphs .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify degradation mechanisms (e.g., ester hydrolysis vs. nitro group reduction) .

Theoretical Framework Integration

Q. How can researchers link studies on this compound to broader chemical theories?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Relate HOMO-LUMO gaps to observed reactivity in Diels-Alder or cycloaddition reactions .
  • Hammett Equation : Quantify substituent effects (σ values) of the nitro group on reaction rates, enabling predictive synthesis of derivatives .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data to guide medicinal chemistry optimization .

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